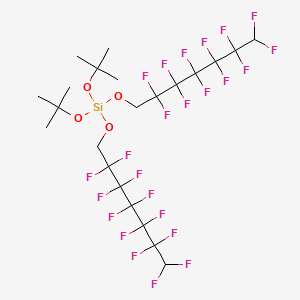
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate is a specialized organosilicon compound. It is characterized by the presence of two tert-butyl groups and two dodecafluoroheptyl groups attached to an orthosilicate core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate typically involves the reaction of tert-butyl orthosilicate with dodecafluoroheptyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silanes or other reduced silicon-containing species.
Substitution: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silicates.
Aplicaciones Científicas De Investigación
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of bio-compatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate exerts its effects is primarily through its interaction with other molecules via its silicon and fluorinated alkyl groups. These interactions can influence the physical and chemical properties of the materials it is incorporated into, such as enhancing hydrophobicity, thermal stability, and chemical resistance. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl orthosilicate: Lacks the fluorinated alkyl groups, resulting in different chemical properties.
Bis(triethoxysilyl)ethane: Contains ethoxy groups instead of tert-butyl and fluorinated alkyl groups.
Tetramethyl orthosilicate: A simpler orthosilicate compound with methyl groups.
Uniqueness
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate is unique due to the presence of both tert-butyl and highly fluorinated alkyl groups. This combination imparts exceptional hydrophobicity, chemical resistance, and thermal stability, making it particularly valuable in applications requiring these properties.
Propiedades
Número CAS |
381-08-8 |
|---|---|
Fórmula molecular |
C22H24F24O4Si |
Peso molecular |
836.5 g/mol |
Nombre IUPAC |
ditert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) silicate |
InChI |
InChI=1S/C22H24F24O4Si/c1-11(2,3)49-51(50-12(4,5)6,47-7-13(27,28)17(35,36)21(43,44)19(39,40)15(31,32)9(23)24)48-8-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)10(25)26/h9-10H,7-8H2,1-6H3 |
Clave InChI |
ACVNEKRAXGMERH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
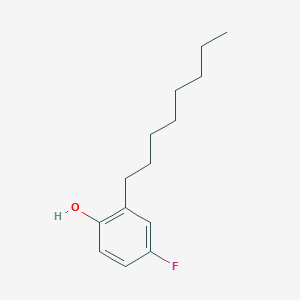
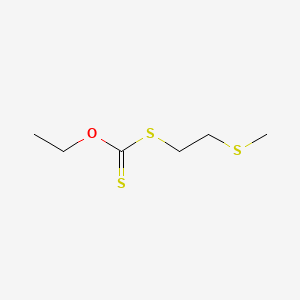
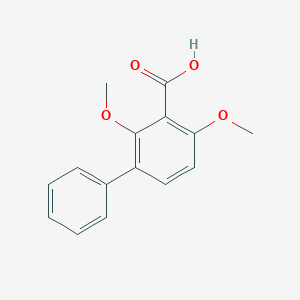
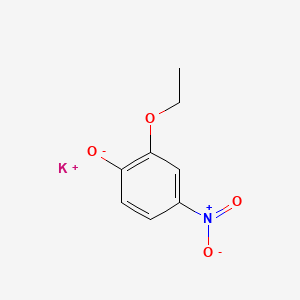
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
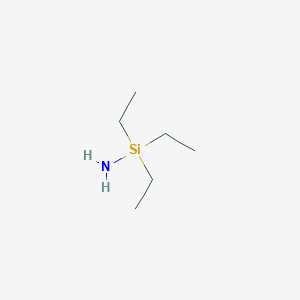
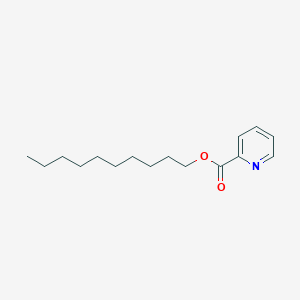
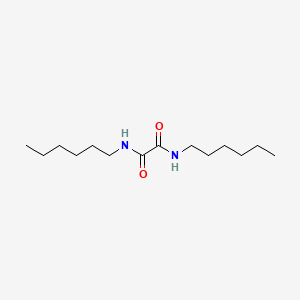
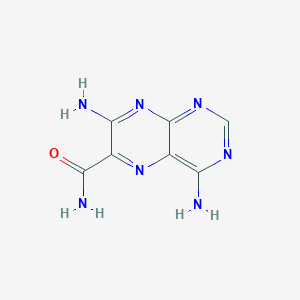
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)

![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
